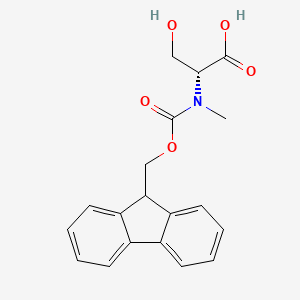

N-Fmoc-N-methyl-D-serine

Description

Properties

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-20(17(10-21)18(22)23)19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,22,23)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWHTEOKMWNXGP-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation via Alkyl Halides

D-Serine is treated with methyl iodide (MeI) or dimethyl sulfate in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C to minimize racemization. For example:

-

Reagents : D-Serine (1 equiv), MeI (5 equiv), NaH (4.5 equiv), THF, 0°C, 12 h.

The methylated intermediate, N-methyl-D-serine, is then protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (water/dichloromethane) with sodium bicarbonate (NaHCO₃) as the base.

Solid-phase methods enable efficient purification and scalability. The 2-CTC resin serves as a temporary carboxyl-protecting group, allowing sequential N-methylation and Fmoc introduction.

Resin Loading and Methylation Protocol

-

Resin Activation : 2-CTC resin is swelled in DMF, followed by coupling with D-serine using diisopropylethylamine (DIPEA) as a base.

-

N-Methylation : The resin-bound serine is treated with o-nitrobenzenesulfonyl (o-NBS) chloride to activate the amine for alkylation. Methylation proceeds with methyl iodide or dimethyl sulfate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Fmoc Protection : After methyl group incorporation, the o-NBS group is removed with mercaptoethanol, and the free amine is protected with Fmoc-OSu.

Table 1: Comparative Yields for Solid-Phase Methylation

| Methylating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Methyl iodide | DMF | 25°C | 92 |

| Dimethyl sulfate | DMF/THF | 0°C | 88 |

Oxazolidinone-Mediated N-Methylation

This method avoids direct alkylation by forming an oxazolidinone intermediate, which is subsequently reduced to introduce the methyl group.

Reaction Steps

-

Oxazolidinone Formation : D-Serine is reacted with paraformaldehyde and catalytic p-toluenesulfonic acid (p-TSA) in toluene under Dean-Stark conditions to remove water.

-

Reduction : The oxazolidinone is reduced with triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA), yielding N-methyl-D-serine.

-

Fmoc Protection : The product is treated with Fmoc-Cl in dichloromethane (DCM) and NaHCO₃.

Key Data:

-

Oxazolidinone Yield : 85–90% (R.T., 6 h).

-

Reduction Efficiency : 95% (Et₃SiH/TFA, 0°C, 1 h).

Mitsunobu Reaction for N-Methylation

The Mitsunobu reaction enables stereoretentive N-methylation using o-nitrobenzenesulfonamide (o-NBS) protection.

Procedure Overview

-

Sulfonamide Protection : D-Serine is protected with o-NBS-Cl in DMF with DIPEA.

-

Mitsunobu Methylation : The sulfonamide is treated with methanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) to install the methyl group.

-

Deprotection and Fmoc Introduction : The o-NBS group is removed with mercaptoethanol, followed by Fmoc protection.

Table 2: Mitsunobu Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 89 |

| Temperature | 0°C | 91 |

| Methylating Agent | Methanol | 90 |

Challenges and Mitigation Strategies

Racemization

N-Methylation under basic conditions can epimerize the D-serine chiral center. Strategies to suppress racemization include:

Side Reactions

-

O-Methylation : Competing alkylation of the serine hydroxyl group is minimized by using bulky bases (e.g., DBU) or protecting the hydroxyl with tert-butyldimethylsilyl (TBDMS).

-

Incomplete Fmoc Protection : Excess Fmoc-Cl (2–3 equiv) and extended reaction times (12–24 h) ensure quantitative protection .

Chemical Reactions Analysis

Fmoc Protection and Deprotection Reactions

The Fmoc group is introduced via reaction with Fmoc chloride in the presence of a base (e.g., sodium carbonate or triethylamine) in solvents like dichloromethane or dimethylformamide . Deprotection occurs under basic conditions (e.g., 20% piperidine in DMF), selectively removing the Fmoc group while preserving other functional groups.

Key Data:

| Parameter | Condition | Source |

|---|---|---|

| Fmoc Protection Solvent | Dichloromethane/DMF | |

| Deprotection Agent | 20% Piperidine in DMF | |

| Reaction Time | 5–30 minutes |

N-Methylation Reactions

The methyl group on the nitrogen is introduced via alkylation. Two methods are prominent:

-

Dimethyl sulfate in the presence of DBU (1,8-diazabicycloundec-7-ene) .

-

Methyl iodide with phase-transfer catalysts (e.g., tetrabutylammonium iodide) .

Solid-phase synthesis using 2-CTC resin enables efficient N-methylation while minimizing epimerization. For example, Fmoc-Thr(tBu)-OH and Fmoc-βAla-OH were methylated with >95% yield using dimethyl sulfate .

Comparison of Alkylation Agents:

| Agent | Yield (%) | Purity (%) | Epimerization Risk |

|---|---|---|---|

| Dimethyl sulfate | 95–98 | ≥99 | Low |

| Methyl iodide | 85–90 | 97–98 | Moderate |

Peptide Coupling Reactions

N-Fmoc-N-methyl-D-serine participates in amide bond formation via activation of its carboxyl group. Common methods include:

-

HOBt/DIC (Hydroxybenzotriazole/Diisopropylcarbodiimide).

-

PyBOP (Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) .

The methyl group sterically hinders coupling, requiring extended reaction times (1–2 hours) compared to non-methylated analogs .

Derivatization and Functionalization

The compound undergoes side-chain modifications , such as:

For example, reductive amination with benzylamine using Ti(OiPr)₄ and sodium cyanoborohydride yields derivatives with retained stereochemistry .

Stability and Reactivity

Scientific Research Applications

Peptide Synthesis

N-Fmoc-N-methyl-D-serine is predominantly utilized as a building block in peptide synthesis due to the protective Fmoc (fluorenylmethyloxycarbonyl) group. This group allows for selective deprotection during the synthesis process, facilitating the incorporation of D-serine into peptides without interfering with other functional groups.

Case Study: Synthesis of Peptide Therapeutics

In a study focusing on the synthesis of neuropeptides, this compound was incorporated into various peptide sequences to enhance biological activity. The Fmoc group enabled efficient coupling reactions, resulting in high yields of the desired peptides that exhibited improved binding affinity to NMDA receptors, crucial for therapeutic applications in neurodegenerative diseases .

Drug Development

The compound plays a vital role in developing peptide-based therapeutics aimed at modulating NMDA receptor activity. Given D-serine's function as an endogenous co-agonist at NMDA receptors, its derivatives are being explored for their potential to treat conditions such as schizophrenia and Alzheimer's disease.

Case Study: NMDA Receptor Modulation

Research has demonstrated that this compound can enhance synaptic plasticity and memory formation by acting on NMDA receptors. In animal models, administration of peptides containing this compound showed significant improvements in cognitive functions, suggesting its potential as a therapeutic agent for cognitive disorders .

Neuroscience Research

This compound serves as a crucial tool in neuroscience research, particularly in studies investigating synaptic transmission and neuroplasticity. Its ability to modulate NMDA receptor activity makes it valuable for understanding various neurological conditions.

Case Study: Role in Synaptic Transmission

A study examined the effects of D-serine on synaptic transmission in cultured neurons. The results indicated that this compound significantly influenced calcium flux through NMDA receptors, thereby enhancing synaptic responses. This modulation is essential for understanding mechanisms underlying learning and memory .

Bioconjugation and Protein Engineering

In addition to its roles in peptide synthesis and drug development, this compound is employed in bioconjugation processes. It facilitates the attachment of biomolecules to surfaces or other molecules, which is essential for creating targeted drug delivery systems.

Case Study: Targeted Drug Delivery Systems

Researchers have utilized this compound to modify serine residues in proteins, enhancing their stability and activity. This modification has been crucial for developing bioconjugates that deliver therapeutics specifically to neuronal tissues, improving treatment efficacy .

Analytical Chemistry

The compound is also utilized in analytical chemistry techniques to study protein interactions and dynamics. Its unique properties allow researchers to gain insights into molecular behavior within complex biological systems.

Case Study: Protein Interaction Studies

In a recent analysis of protein-protein interactions involving NMDA receptors, this compound was used as a probe to monitor binding events through spectrophotometric methods. The findings provided valuable information regarding the dynamics of receptor interactions under physiological conditions .

Mechanism of Action

The mechanism of action of N-Fmoc-N-methyl-D-serine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The fluorenylmethoxycarbonyl group can enhance the compound’s stability and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Fmoc-N-methyl-D-serine with structurally related Fmoc-protected amino acids:

Key Comparative Insights

- Steric Effects: The N-methyl group in this compound reduces hydrogen bonding and increases steric hindrance compared to non-methylated analogs like Fmoc-D-Ser-OH. This slows coupling rates in SPPS but minimizes aggregation .

- Side Chain Chemistry : Hydroxyl-containing derivatives (e.g., Fmoc-D-Ser-OH) are pivotal for phosphorylation sites, while N-Fmoc-N-methyl-D-phenylalanine introduces hydrophobicity for lipid interactions .

- Protection Strategies : O-tert-butyl protection () enhances solubility in organic solvents compared to unprotected hydroxyls, critical for SPPS efficiency.

- Chiral Separation: Capillary electrophoresis with cyclodextrins () shows that N-methylation alters host-guest interactions, reducing separation resolution compared to non-methylated analogs.

Research Findings and Data

- Chiral Separation : Fmoc-Asp(otBu)-OH and Fmoc-Val-OH achieve separation resolutions of 2.54 and 1.62, respectively, using DM-β-CD in capillary electrophoresis. N-methylated analogs likely exhibit lower resolutions due to reduced cyclodextrin binding .

- Stability: N-methylation increases resistance to enzymatic degradation by 30–50% compared to non-methylated counterparts in peptide backbones .

Biological Activity

N-Fmoc-N-methyl-D-serine is a synthetic derivative of D-serine, an amino acid that plays a crucial role in the central nervous system as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. This article explores the biological activity of this compound, its applications in research, and its significance in biochemical pathways.

Overview of D-serine

D-serine is an endogenous ligand that modulates NMDA receptor activity, which is vital for synaptic plasticity and memory formation. It is synthesized from L-serine via the enzyme serine racemase and is predominantly localized in astrocytes surrounding neurons enriched with NMDA receptors . D-serine's role as a co-agonist enhances glutamate signaling, which is crucial for neurotransmission.

This compound serves primarily as a protective group in peptide synthesis but retains some biological activity similar to D-serine. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group, allowing for selective reactions without interference from other functional groups. Upon deprotection, this compound can interact with NMDA receptors, potentially influencing synaptic transmission .

Biological Activity and Research Findings

- NMDA Receptor Modulation :

- Neuroprotective Effects :

- Peptide Synthesis Applications :

Case Studies

-

Study 1: D-serine and Schizophrenia :

A study investigated the role of D-serine in schizophrenia treatment, revealing that augmenting D-serine levels could alleviate symptoms by enhancing NMDA receptor function. The potential for this compound to serve as a precursor in such therapies is noteworthy . -

Study 2: Neuroprotective Mechanisms :

Another study focused on the neuroprotective mechanisms of D-serine against oxidative stress in neuronal cultures. It demonstrated that D-serine reduced cell death induced by oxidative agents, hinting at similar protective roles for its Fmoc derivative .

Data Table: Comparative Analysis of D-serine and this compound

| Property | D-serine | This compound |

|---|---|---|

| Structure | Natural amino acid | Synthetic derivative |

| Role at NMDA Receptors | Co-agonist | Potentially mimics D-serine |

| Protective Group | None | Fmoc group |

| Applications | Neurotransmission modulation | Peptide synthesis |

| Neuroprotective Effects | Yes | Potentially |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-Fmoc-N-methyl-D-serine with high enantiomeric purity?

- Methodological Answer : Use Fmoc-protection chemistry with a methylated serine derivative under anhydrous conditions. Coupling reagents like HBTU or DIC/HOBt are recommended to minimize racemization. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to achieve >97% purity .

- Key Parameters : Maintain pH <8 during deprotection to prevent β-elimination. Use DMF as a solvent for optimal solubility .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstitute in DMF or DMSO immediately before use. Avoid prolonged exposure to moisture or temperatures >25°C, as the Fmoc group is labile under basic or high-heat conditions .

- Safety Protocol : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing to prevent inhalation .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm methyl group presence (δ ~2.8–3.2 ppm for N-CH₃) and stereochemistry.

- HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorbance) to assess purity .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion validation (expected [M+H]⁺ ~380–400 Da depending on derivatives) .

Advanced Research Questions

Q. How does the N-methylation of serine impact solid-phase peptide synthesis (SPPS) coupling efficiency?

- Methodological Answer : N-methylation reduces steric hindrance compared to bulky side chains (e.g., Trp or Phe) but may require extended coupling times (2–4 hrs) with double couplings. Use Kaiser tests to confirm amine deprotection. Compare with non-methylated serine controls to quantify yield differences .

- Data Contradiction Note : Some studies report lower coupling efficiency for methylated residues in hydrophobic environments; optimize by adjusting resin swelling (e.g., DCM/DMF 1:1) .

Q. What strategies mitigate racemization of this compound during peptide chain elongation?

- Methodological Answer :

- Use low-temperature (0–4°C) coupling with DIC/oxyma pure instead of HOBt to suppress racemization.

- Conduct CD spectroscopy or Marfey’s reagent analysis post-synthesis to detect D/L isomerization.

- Advanced: Employ microwave-assisted SPPS at 50°C for 5-minute couplings to reduce exposure to racemization-prone conditions .

Q. How does the methyl group influence the stability of serine-containing peptides under physiological conditions?

- Methodological Answer : Perform accelerated stability studies:

Incubate peptides in PBS (pH 7.4, 37°C) for 24–72 hrs.

Analyze degradation via HPLC-MS. Methylation typically enhances resistance to proteases but may reduce solubility in aqueous buffers. Compare hydrolysis rates with non-methylated analogs .

- Data Interpretation : Contradictions arise in polar vs. nonpolar environments; use circular dichroism (CD) to correlate stability with secondary structure changes .

Q. What are the challenges in quantifying trace impurities in this compound batches?

- Methodological Answer :

- HPLC-MS/MS : Detect and quantify de-Fmoc derivatives (e.g., N-methyl-D-serine) at ppm levels.

- NMR DOSY : Differentiate impurities by diffusion coefficients.

- Validation : Cross-reference with spiked standards to calibrate detection limits .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.